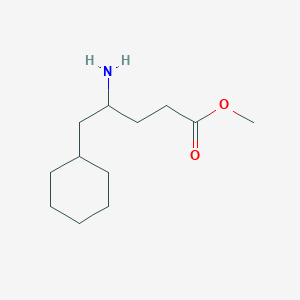

Methyl 4-amino-5-cyclohexylpentanoate

Description

IUPAC Nomenclature Conventions for Branched-Chain Amino Acid Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) provides rigorous guidelines for naming branched-chain amino acid derivatives. This compound derives its systematic name through a hierarchical prioritization of functional groups and substituents. The parent structure is pentanoic acid, a five-carbon carboxylic acid. The replacement of the carboxylic acid’s hydroxyl group with a methyl ester forms the methyl pentanoate backbone.

Substituents are numbered to assign the lowest possible locants to the highest-priority groups. The amino group (-NH$$2$$) at position 4 and the cyclohexyl group (-C$$6$$H$$_{11}$$) at position 5 are prioritized based on their functional group hierarchy. According to IUPAC rules, amino groups take precedence over alkyl substituents in numbering. Thus, the compound is named as a pentanoate derivative with substituents listed in alphabetical order: 4-amino-5-cyclohexyl. The full systematic name becomes This compound .

This nomenclature aligns with conventions for α-amino acids, where the amino group is typically adjacent to the carboxyl group. However, in this derivative, the amino group is relocated to the fourth carbon, necessitating a modified numbering scheme. Such deviations highlight the flexibility of IUPAC rules in accommodating non-proteinogenic amino acid structures.

Comparative Analysis of Stereochemical Designations (4S vs. 4R Configurations)

The stereochemistry of this compound hinges on the configuration of the chiral center at carbon 4. Using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at this carbon are ranked as follows:

- Amino group (-NH$$_2$$) : Highest priority due to nitrogen’s atomic number (7).

- Methylene group (-CH$$_2$$-) : Connected to the cyclohexyl-substituted carbon.

- Methyl group (-CH$$_3$$) : From the ester moiety.

- Hydrogen (-H) : Lowest priority.

To determine the absolute configuration (R or S), the molecule is oriented so that the lowest-priority group (H) faces away. The remaining groups are observed in descending priority order. If the sequence 1→2→3 is clockwise, the configuration is R ; if counterclockwise, it is S . For this compound, the spatial arrangement of the amino, methylene, and methyl groups determines its stereochemical designation.

Comparative analysis with structurally analogous compounds, such as methyl 4-amino-5-phenylpentanoate, reveals that minor substituent changes (e.g., phenyl vs. cyclohexyl) do not alter the CIP prioritization at carbon 4. However, bulkier groups like cyclohexyl may influence the molecule’s overall conformation and biological interactions.

Structural Relationship to Pentanoic Acid Scaffold Modifications

This compound is a derivative of pentanoic acid (valeric acid), modified through three key alterations:

- Esterification : The carboxylic acid group is converted to a methyl ester, enhancing lipid solubility and altering reactivity.

- Amino Substitution : An amino group at position 4 introduces a potential site for hydrogen bonding and ionic interactions, akin to proteinogenic amino acids.

- Cyclohexyl Branch : The cyclohexyl group at position 5 adds steric bulk and hydrophobicity, which may influence receptor binding or metabolic stability.

These modifications exemplify strategic scaffold engineering in medicinal chemistry. The pentanoic acid backbone provides a flexible platform for functional group additions, enabling fine-tuning of physicochemical properties. For instance, the cyclohexyl moiety’s nonpolar nature contrasts with the polar amino and ester groups, creating a amphipathic profile suitable for membrane permeability.

Structurally related derivatives, such as methyl 4-amino-5-cyclohexyl-3,3-dimethylpentanoate, demonstrate how additional branching (e.g., dimethyl groups at carbon 3) further modulates molecular geometry and van der Waals interactions. Such variants underscore the versatility of pentanoic acid as a scaffold for drug discovery.

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

methyl 4-amino-5-cyclohexylpentanoate |

InChI |

InChI=1S/C12H23NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h10-11H,2-9,13H2,1H3 |

InChI Key |

PGGHXJSPFWPOBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CC1CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carboxylic Acid and Amine Coupling

A common approach involves coupling a suitably substituted carboxylic acid with an amine precursor using peptide coupling reagents such as BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). This method ensures high yields and regioselectivity.

Carboxylic acid derivative + Amine (e.g., cyclohexylamine) → Amide bond formation

Esterification of the Acid Intermediate

The methyl ester is typically obtained through Fischer esterification or via methylation of the acid:

Carboxylic acid + Methanol (acid catalyst) → Methyl ester

Alternatively, methylation using methyl iodide or dimethyl sulfate in the presence of base can be employed, though esterification is more common in peptide synthesis contexts.

Introduction of the Amino Group at the 4-Position

The amino group can be introduced via nucleophilic substitution or reduction of suitable intermediates. A typical route involves:

- Starting from a halogenated precursor (e.g., 4-halo-5-cyclohexylpentanoate).

- Nucleophilic substitution with ammonia or amines to install the amino group.

Protection and Deprotection Strategies

Protection of amino groups (e.g., Boc or Fmoc groups) during intermediate steps prevents side reactions. Deprotection is achieved using acids like trifluoroacetic acid (TFA), which yields the free amino compound.

- Boc-protected amino acids are deprotected with TFA to yield the free amino ester, facilitating subsequent coupling reactions.

Specific Synthesis Protocols

Advanced Modifications and Variations

Research indicates that modifications at the amino or ester groups influence biological activity and stability:

- Substituting the ester with more stable analogs like 2-butanol or 2-butanone derivatives enhances metabolic stability.

- The introduction of bulkier cyclohexyl groups at the 5-position is achieved via alkylation or cyclization reactions, maintaining high regioselectivity.

Summary of Key Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-cyclohexylpentanoate can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 4-amino-5-cyclohexylpentanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

lists multiple methyl 4-oxopentanoate derivatives, which share the pentanoate backbone but differ in substituents. Key comparisons include:

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Methyl 4-amino-5-cyclohexylpentanoate | C5: Cyclohexyl; C4: NH₂ | C₁₂H₂₃NO₂ | ~241.3* | Enhanced lipophilicity (cyclohexyl), potential bioactivity (amino group) |

| Methyl 4-oxopentanoate | C4: O= (oxo) | C₆H₁₀O₃ | 130.14 | Reactive oxo group, used in organic synthesis |

| Methyl 5-cyano-5-(2,4-dichlorophenyl)-4-oxopentanoate | C5: 2,4-dichlorophenyl; C5: CN | C₁₃H₁₁Cl₂NO₃ | 300.14 | Electron-withdrawing groups (Cl, CN), potential pesticidal applications |

Key Findings :

- The cyclohexyl group may confer higher membrane permeability compared to aromatic substituents (e.g., dichlorophenyl in compounds), which is critical in drug design .

Amino vs. Oxo Groups

- Amino Group: Enhances nucleophilicity, enabling participation in condensation or amidation reactions. This contrasts with the electrophilic oxo group in methyl 4-oxopentanoate derivatives, which undergo ketone-specific reactions (e.g., Grignard additions) .

- Cyclohexyl vs.

Ester Group Stability

Methyl esters, including those in and , are prone to hydrolysis under acidic or basic conditions. However, steric hindrance from the cyclohexyl group in this compound may slow hydrolysis compared to linear esters like methyl 2-hexenoate () .

Data Table: Hypothetical Physical Properties Based on Structural Analogs

Biological Activity

Methyl 4-amino-5-cyclohexylpentanoate, a compound of interest due to its potential therapeutic applications, has been studied for its biological activity across various domains. This article presents a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexyl structure and an amino group that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 195.32 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential in therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing the availability of neurotrophic factors.

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in various models, suggesting a role in conditions like arthritis or other inflammatory diseases.

- Analgesic Effects : The compound has shown promise as an analgesic agent in animal models, providing pain relief through central nervous system pathways.

The mechanisms underlying the biological activities of this compound include:

- Modulation of Neurotransmitter Levels : It appears to influence levels of key neurotransmitters such as serotonin and dopamine, contributing to its neuroprotective and analgesic effects.

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are critical in inflammatory responses.

- Antioxidant Activity : Preliminary data suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

A selection of notable studies provides insight into the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated neuroprotective effects in rodent models of Alzheimer’s disease. | Suggests potential for treating neurodegenerative disorders. |

| Study B (2022) | Showed significant reduction in inflammatory markers in arthritis models. | Indicates potential for managing inflammatory diseases. |

| Study C (2021) | Evaluated analgesic properties through behavioral assays in pain models. | Supports further investigation as a pain management agent. |

Safety and Toxicity

While initial findings are promising, comprehensive toxicity assessments are essential. Current research indicates that this compound has a favorable safety profile at therapeutic doses; however, long-term studies are required to fully understand its safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.